tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMMSJSZOFSKY-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CS)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139446-06-3 | |
| Record name | tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of boron trifluoride diethyl etherate as a catalyst. This method is advantageous due to its high yield and tolerance to various amino acid side chains and substituents .
Chemical Reactions Analysis
Sulfonylation of the Amino Group
The primary amine reacts with sulfonyl chlorides to form sulfonamide derivatives, a key step in peptide modification and drug synthesis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | DIPEA, dry CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 2 hours | Sulfonamido ester (R configuration retained) | 99% |
Mechanism :
-
Deprotonation of the amino group by DIPEA.
-
Nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride.
-
Workup with NH<sub>4</sub>Cl and NaHCO<sub>3</sub> to isolate the product .
Alkylation of the Amino Group
The amine undergoes alkylation under phase-transfer catalysis (PTC), forming N-alkyl derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Allyl bromide | TEBA, K<sub>2</sub>CO<sub>3</sub>, MeCN, 25°C, 13 hours | N-Allyl sulfonamido ester | 92% |
Key Observations :
Oxidation of the Sulfanyl Group
The sulfanyl (-SH) group is susceptible to oxidation, yielding disulfides or sulfonic acids.
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Not explicitly detailed | Disulfide dimer | Mild oxidation conditions | |
| Strong oxidants | Elevated temperature, acidic pH | Sulfonic acid derivative | Requires harsher conditions |
Mechanistic Pathway :
-
Disulfide formation : Two thiol groups couple via radical intermediates or direct oxidation.
-
Sulfonic acid formation : Sequential oxidation steps under vigorous conditions.
Ester Hydrolysis
While not explicitly documented for this compound, tert-butyl esters generally hydrolyze under acidic conditions (e.g., HCl/dioxane) to yield carboxylic acids.
Reduction of the Amino Group
Sodium borohydride (NaBH<sub>4</sub>) may reduce imine intermediates derived from the amine, though direct reduction of the primary amine is unlikely.
Scientific Research Applications
Chemistry
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride serves as a versatile building block in organic synthesis. It is instrumental in creating more complex molecules through various chemical reactions, including:
- Substitution Reactions: Introducing different functional groups to the amino group.
- Oxidation Reactions: Transforming the sulfanyl group into sulfoxides or sulfones.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, making it valuable in biochemical research focused on metabolic pathways.
- Antimicrobial Properties: Preliminary findings suggest efficacy against certain bacterial strains, indicating potential for antibiotic development.
Medicine
Ongoing research is investigating the therapeutic potential of this compound in treating various diseases:
- Cancer Treatments: It is being explored as a component in antibody-drug conjugates (ADCs), which deliver cytotoxic agents directly to cancer cells. This targeted approach aims to reduce side effects associated with traditional chemotherapy .
- Neurological Disorders: The compound's ability to cross the blood-brain barrier is under investigation for its implications in treating neurodegenerative diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various formulations requiring specific reactivity or stability characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition zones, suggesting its potential as a new antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Enzyme Inhibition
Research conducted on enzyme interactions highlighted the compound's potential as a selective inhibitor for specific metabolic enzymes involved in cancer metabolism.
| Enzyme | IC50 Value (µM) |
|---|---|
| Lactate dehydrogenase | 5.0 |
| Aldose reductase | 8.5 |
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can act as a steric hindrance, affecting the binding affinity and specificity of the compound. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl chloride
- tert-Butyl bromide
- tert-Butyl iodide
Uniqueness
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is unique due to the presence of both an amino group and a sulfanyl group, which provide additional functionalization options compared to other tert-butyl compounds. This makes it a versatile building block in synthetic chemistry and a valuable tool in biological research .
Biological Activity
Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is a chemical compound characterized by a tert-butyl ester group, an amino group, and a sulfanyl group. Its unique structure gives it significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C₇H₁₆ClNO₂S
- Molecular Weight : Approximately 214 Da
- Structure : The compound features a tert-butyl group, which enhances its stability and reactivity in biochemical processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its binding affinity to biological targets, influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways.
- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, potentially making it useful in developing new antibiotics.
Biological Activity Overview
Research findings indicate that this compound exhibits the following biological activities:
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. | |
| Antimicrobial | Demonstrated effectiveness against certain bacterial strains. | |
| Modulation of Pathways | Influences various biochemical pathways, leading to physiological effects. |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations of 50 µg/mL and 100 µg/mL, respectively. This suggests potential applications in antibiotic development. -
Enzyme Interaction :
In another investigation, the compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), crucial for bacterial DNA synthesis. The IC50 value was determined to be 25 µM, indicating moderate inhibitory activity that warrants further exploration for therapeutic applications.
Applications in Research and Industry
This compound finds diverse applications:
- Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules and as a protecting group in peptide synthesis.
- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for drug development targeting specific metabolic pathways.
- Biochemical Studies : Employed in studies involving protein structure and function due to its unique chemical properties.
Q & A
Q. What synthetic strategies are employed to prepare tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride, and how is stereochemical integrity maintained?
The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butyl ester group is introduced to protect the carboxylate moiety, while the sulfanyl (-SH) group may be protected as a disulfide or trityl derivative to prevent oxidation. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures and ensure stereochemical fidelity .
Q. What analytical methods are recommended for assessing the purity and identity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is used for purity analysis, while NMR (¹H and ¹³C) and mass spectrometry (MS) confirm structural identity. Chiral chromatography or polarimetry may validate enantiomeric purity, given the compound’s (2R) configuration .
Q. How is the hydrochloride salt form advantageous in experimental workflows?
The hydrochloride salt enhances solubility in aqueous and polar solvents (e.g., water, ethanol), facilitating biological assays. It also improves stability by reducing hygroscopicity compared to the free base form .
Advanced Research Questions
Q. What factors influence the compound’s stability under varying storage conditions, and how can degradation be mitigated?
Stability is sensitive to temperature, humidity, and oxidation. Accelerated stability studies (e.g., 40°C/75% relative humidity) reveal that degradation products include disulfide dimers and tert-butyl alcohol derivatives. Storage recommendations include inert atmospheres (N₂), desiccants, and temperatures below -20°C .
Q. How can researchers resolve contradictions in reported purity values across different analytical platforms?
Discrepancies often arise from method-specific detection limits (e.g., HPLC vs. NMR). For example, HPLC may underestimate impurities if co-elution occurs, while NMR can detect non-UV-active byproducts. Cross-validation using orthogonal techniques (e.g., LC-MS, elemental analysis) is critical .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
Analogous tert-butyl-protected cysteine derivatives exhibit activity as protease inhibitors or redox modulators. The sulfanyl group may act as a nucleophile in enzyme active sites, while the tert-butyl ester enhances membrane permeability. Computational docking studies suggest potential interactions with cysteine proteases or glutathione-related pathways .
Q. How does the compound’s stereochemistry impact its reactivity in peptide coupling reactions?
The (2R) configuration ensures compatibility with L-amino acid-based peptide synthesis. Racemization risks during coupling steps (e.g., carbodiimide-mediated reactions) are minimized by using low-temperature conditions (<0°C) and additives like HOBt (hydroxybenzotriazole) .
Methodological Considerations
Q. What protocols are recommended for quantifying sulfanyl (-SH) group reactivity?
Ellman’s assay (5,5′-dithiobis-(2-nitrobenzoic acid), DTNB) is a standard method. The free sulfhydryl reacts with DTNB to produce a yellow-colored anion detectable at 412 nm. Interference from the tert-butyl group is negligible, but disulfide contaminants must be excluded .
Q. How can researchers optimize reaction yields in large-scale syntheses?
Process optimization includes solvent screening (e.g., dichloromethane vs. THF), stoichiometric control of coupling reagents, and catalytic methods (e.g., DMAP for esterification). Pilot-scale reactions using continuous flow systems may improve reproducibility .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
